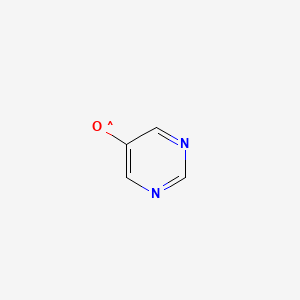
N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-acetamidophenyl)” compounds are a class of chemicals that have been used in various fields, including medicine and chemistry . They are known to be potent and selective reversible inhibitors of COX-2 .
Synthesis Analysis
The synthesis of related compounds, such as esters of N-(4’-hydroxyphenyl)acetamide, has been described in the literature . A two-step synthesis of paracetamol, a well-known N-(4-acetamidophenyl) compound, involves providing 4-acetamidophenyl acetate .Molecular Structure Analysis
The molecular structure of these compounds typically includes an acetamidophenol group . The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, the synthesis of paracetamol involves reactions of different carbonyl groups . Another study discusses the use of 4-acetamidophenyl triflimide (AITF) in the synthesis of amides, peptides, and esters .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 4-acetamidophenol has a molecular weight of 151.16 g/mol, a density of 1.3±0.1 g/cm3, and a boiling point of 387.8±25.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthesis and Anticancer Activity : Compounds related to N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide have been synthesized and evaluated for anticancer activity. Thiophene-2-carboxamide derivatives, in particular, show good inhibitory activity against various cell lines, indicating potential applications in cancer treatment (Atta & Abdel‐Latif, 2021).
Chemical Reactions and Derivatives : Research exploring the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides resulted in compounds structurally related to N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide. These studies contribute to understanding the chemical properties and potential synthesis pathways of related compounds (Stauss et al., 1972).
Analgesic and Anti-inflammatory Activity : Similar N-substituted carboxamide derivatives have been synthesized and evaluated for their potential analgesic and anti-inflammatory properties. These studies indicate possible therapeutic applications of related compounds in pain and inflammation management (Deep et al., 2012).
Antimicrobial Activity : Studies on Schiff bases of similar thiophene carboxamides have demonstrated antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Arora et al., 2012).
Molecular Docking and Synthetic Pathways
Synthesis and Docking Studies : Research involving the synthesis of thiophene-2-carboxamide derivatives and their docking studies provides insights into the molecular interactions of these compounds, which is crucial for drug development and understanding their potential biological activities (Talupur et al., 2021).
Novel Synthetic Pathways : Innovative methods for synthesizing thiophene carboxamides and their derivatives have been explored, contributing to the expansion of chemical synthesis techniques and potential applications in various fields (Mohareb et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13(21)19-14-4-6-15(7-5-14)20-17(22)18(8-10-23-11-9-18)16-3-2-12-24-16/h2-7,12H,8-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPLGPXIKBXFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

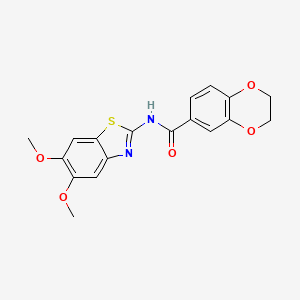


![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)

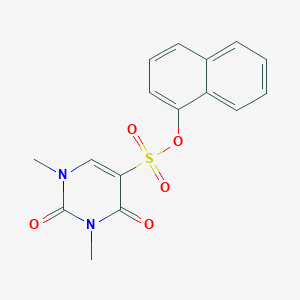
![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

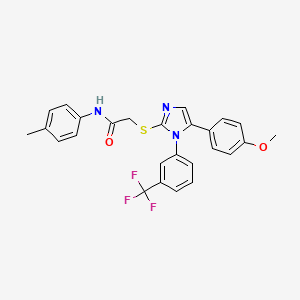

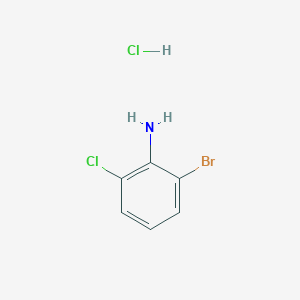
![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)
![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)
